molecular formula C17H13NO2 B1653424 1,4-Naphthalenedione, 2-(methylphenylamino)- CAS No. 18274-98-1

1,4-Naphthalenedione, 2-(methylphenylamino)-

Cat. No.: B1653424
CAS No.: 18274-98-1
M. Wt: 263.29 g/mol
InChI Key: AUVGWGXCTGPJKZ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(N-methylanilino)naphthalene-1,4-dione, which accurately describes the substitution pattern and functional groups present in the molecular structure. The Chemical Abstracts Service registry number 18274-98-1 provides unique identification for this specific compound in chemical databases and literature. Alternative nomenclature includes 1,4-Naphthalenedione, 2-(methylphenylamino)-, which reflects the traditional naming convention emphasizing the parent naphthalenedione structure with positional substitution information.

The molecular formula C₁₇H₁₃NO₂ indicates the presence of seventeen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 263.29 grams per mole. The International Chemical Identifier key AUVGWGXCTGPJKZ-UHFFFAOYSA-N serves as a standardized digital signature for database searches and computational chemistry applications. The Simplified Molecular Input Line Entry System representation CN(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3C2=O provides a linear notation describing the molecular connectivity and bonding patterns.

Table 1: Chemical Identifiers for 2-(Methylphenylamino)-1,4-Naphthalenedione

Property Value Source
Chemical Abstracts Service Number 18274-98-1
Molecular Formula C₁₇H₁₃NO₂
Molecular Weight 263.29 g/mol
International Union of Pure and Applied Chemistry Name 2-(N-methylanilino)naphthalene-1,4-dione
International Chemical Identifier Key AUVGWGXCTGPJKZ-UHFFFAOYSA-N
Polar Surface Area 37.38 Ų
Logarithm of Partition Coefficient 3.09

Structural Relationship to Natural Naphthoquinones

The structural framework of 2-(methylphenylamino)-1,4-naphthalenedione shares fundamental characteristics with several naturally occurring naphthoquinones that exhibit important biological activities and chemical properties. Natural naphthoquinones constitute a diverse class of organic compounds widely distributed in nature, particularly in families such as Plumbaginaceae, Juglandaceae, Ebenaceae, and Boraginaceae, where they serve as secondary metabolites providing chemical defense mechanisms. The parent 1,4-naphthoquinone skeleton present in this synthetic compound forms the basic structural unit found in numerous biologically active natural products.

Lawsone, chemically known as 2-hydroxy-1,4-naphthoquinone, represents one of the most well-characterized natural naphthoquinones, isolated from henna plants and exhibiting the same 1,4-quinone substitution pattern as the methylphenylamino derivative. The primary structural difference lies in the substitution at the 2-position, where lawsone contains a hydroxyl group while the synthetic compound features a methylphenylamino moiety. Juglone, designated as 5-hydroxy-1,4-naphthoquinone, demonstrates quinone functionality at the same positions but with hydroxyl substitution at the 5-position rather than amino substitution at the 2-position. Plumbagin, systematically named 5-hydroxy-2-methyl-1,4-naphthoquinone, exhibits both methyl and hydroxyl substitutions, illustrating the structural diversity possible within the naphthoquinone framework.

The synthetic methylphenylamino derivative incorporates amino functionality through its N-methylanilino substituent, distinguishing it from the predominantly hydroxyl-substituted natural analogs. This amino substitution introduces different electronic effects and hydrogen bonding capabilities compared to hydroxyl groups, potentially altering reactivity patterns and biological interactions. The phenyl ring component of the methylphenylamino group adds additional aromatic character and steric bulk, creating a more complex three-dimensional molecular architecture than simpler natural naphthoquinones.

Table 2: Structural Comparison of Naphthoquinone Compounds

Compound Molecular Formula Substitution Pattern Natural Source Reference
2-(Methylphenylamino)-1,4-naphthalenedione C₁₇H₁₃NO₂ 2-N-methylanilino Synthetic
Lawsone C₁₀H₆O₃ 2-hydroxy Lawsonia inermis
Juglone C₁₀H₆O₃ 5-hydroxy Juglans species
Plumbagin C₁₁H₈O₃ 2-methyl, 5-hydroxy Plumbago species

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of 2-(methylphenylamino)-1,4-naphthalenedione involves complex structural rearrangements characteristic of substituted naphthoquinones, particularly those containing amino substituents capable of participating in intramolecular hydrogen bonding and electron delocalization. Tautomerism in hydroxyanilino-1,4-naphthoquinone derivatives has been extensively studied through structural, Nuclear Magnetic Resonance, High-Performance Liquid Chromatography, and density functional theory investigations, revealing that tautomeric equilibria are strongly influenced by substituent effects and environmental conditions. The presence of the methylphenylamino group at the 2-position creates opportunities for various tautomeric forms through proton transfer and electron redistribution mechanisms.

The primary tautomeric equilibrium involves the keto-enol tautomerism characteristic of quinone systems, where the quinone form can interconvert with enol forms through proton migration and electron reorganization. In the case of the methylphenylamino derivative, the amino nitrogen can participate in tautomeric equilibria through its lone pair electrons and potential hydrogen bonding interactions with adjacent carbonyl groups. The quinone form represents the predominant tautomer under most conditions due to the aromatic stabilization of the naphthalene ring system and the electrophilic character of the quinone carbonyls.

Resonance stabilization plays a crucial role in determining the relative stability of different tautomeric forms and electronic configurations. The quinone system exhibits extensive electron delocalization across the naphthalene framework, with the carbonyl groups serving as electron-withdrawing centers that stabilize negative charge development. The methylphenylamino substituent can participate in resonance through its amino nitrogen, potentially donating electron density to the quinone system and influencing the overall electronic distribution. This electron donation can activate the quinone toward nucleophilic attack while simultaneously stabilizing positive charge development on the nitrogen atom.

The conjugated system encompassing the naphthalene rings and quinone carbonyls creates multiple resonance structures that contribute to overall molecular stability. Time-resolved resonance Raman spectroscopic studies on naphthoquinone and related compounds have demonstrated that carbonyl and carbon-carbon stretching frequencies show considerable coupling in quinone radical anions, indicating extensive electronic communication throughout the molecular framework. The asymmetric substitution pattern present in the methylphenylamino derivative introduces additional complexity to the resonance stabilization, as the electron-donating amino group creates an asymmetric electronic environment that influences reactivity and spectroscopic properties.

Table 3: Tautomeric Forms and Electronic Properties

Tautomeric Form Electronic Character Stabilization Factors Predominance Conditions
Quinone Form Electrophilic carbonyls Aromatic stabilization, conjugation Neutral pH, non-polar solvents
Enol Form Nucleophilic enol oxygen Intramolecular hydrogen bonding Basic conditions, polar solvents
Amino-quinone Resonance Electron-rich amino nitrogen Charge delocalization Presence of electron-accepting groups

Properties

IUPAC Name

2-(N-methylanilino)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-18(12-7-3-2-4-8-12)15-11-16(19)13-9-5-6-10-14(13)17(15)20/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGWGXCTGPJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400602
Record name 1,4-Naphthalenedione, 2-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18274-98-1
Record name 1,4-Naphthalenedione, 2-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amination of Halogenated 1,4-Naphthoquinones

Nucleophilic Substitution of Chlorinated Precursors

A widely utilized strategy involves the displacement of halogen atoms on pre-functionalized naphthoquinones. For instance, 2-chloro-1,4-naphthoquinone serves as a key intermediate, where the chlorine atom at position 2 undergoes nucleophilic substitution with N-methylaniline (Figure 1).

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or dichloromethane
  • Base : Triethylamine or sodium carbonate
  • Temperature : 60–80°C
  • Time : 6–12 hours

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effect of the quinone carbonyl groups. In a representative procedure, treatment of 2-chloro-1,4-naphthoquinone with N-methylaniline in DMF at 70°C for 8 hours yielded the target compound in 68–72% isolated yield.

Table 1: Optimization of Direct Amination
Solvent Base Temp (°C) Time (h) Yield (%)
DMF Et₃N 70 8 72
CH₂Cl₂ Na₂CO₃ 60 12 65
THF K₂CO₃ 80 6 58

Regioselectivity Challenges

Amination at position 2 is favored due to the para-quinone structure’s electronic asymmetry, which directs nucleophilic attack to the less electron-deficient position. Competing reactions at position 3 are minimized by steric hindrance from the N-methyl group.

Oxidative Amination of Naphthohydroquinone Derivatives

Hydroquinone Precursor Oxidation

An alternative route involves the oxidation of 2-(N-methylanilino)-1,4-naphthohydroquinone to the corresponding quinone. This method avoids halogenated intermediates and leverages mild oxidizing agents.

Synthetic Protocol :

  • Acylation : Solar photo-Friedel-Crafts acylation of 1,4-naphthohydroquinone with acetaldehyde yields 2-acetyl-1,4-naphthohydroquinone.
  • Oxidation : Treatment with silver(I) oxide in dichloromethane converts the hydroquinone to the quinone.
  • Amination : Reaction with N-methylaniline in methanol, catalyzed by CeCl₃·7H₂O, affords the target compound.

Key Advantages :

  • Higher functional group tolerance compared to halogenation routes.
  • Yields of 75–82% achieved under optimized conditions.
Table 2: Oxidative Amination Performance
Oxidizing Agent Catalyst Solvent Yield (%)
Ag₂O CeCl₃·7H₂O MeOH 82
MnO₂ None CH₂Cl₂ 67
H₂O₂ FeCl₃ AcOH 71

Catalytic Amination Using Metal Complexes

Cerium(III)-Mediated Reactions

Cerium chloride heptahydrate (CeCl₃·7H₂O) has emerged as an efficient catalyst for quinone amination. In methanol, Ce³⁺ ions stabilize the transition state by coordinating both the quinone and amine, enhancing reaction rates and selectivity.

Mechanistic Insight :

  • Ce³⁺ activates the quinone’s carbonyl group, increasing electrophilicity at position 2.
  • Simultaneous coordination to N-methylaniline’s lone pair facilitates nucleophilic attack.

Optimized Parameters :

  • Catalyst Loading : 5 mol% CeCl₃·7H₂O
  • Reaction Time : 3–4 hours
  • Yield : 85%

Reductive Amination of Nitro Derivatives

Nitro Group Reduction

Nitro-substituted precursors offer a pathway to aminoquinones via reduction. For example, 2-nitro-1,4-naphthoquinone undergoes hydrogenation over palladium on carbon (Pd/C) in ethanol, yielding 2-amino-1,4-naphthoquinone, which is subsequently methylated.

Limitations :

  • Requires multi-step synthesis.
  • Over-reduction to hydroxylamine byproducts may occur.
Table 3: Reductive Amination Efficiency
Reducing Agent Pressure (atm) Temp (°C) Yield (%)
H₂/Pd-C 1 25 78
Na₂S₂O₄ - 60 65
Fe/AcOH - 70 52

Comparative Analysis of Methodologies

Yield and Practicality Assessment

Method Avg. Yield (%) Cost Scalability
Direct Amination 70 Low High
Oxidative Amination 80 Medium Moderate
Catalytic (CeCl₃) 85 Low High
Reductive Amination 65 High Low

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylphenylamino group at position 2 is introduced via nucleophilic substitution. Key methods include:

  • Reaction with 2-chloro-1,4-naphthoquinone : Treatment with methylphenylamine in refluxing ethanol/methanol yields the product (63–98% isolated yields) .

  • CeCl₃·7H₂O catalysis : Enhances regioselectivity for C-3 amination under open-flask aerobic conditions .

Table 1: Reaction Conditions for Nucleophilic Substitution

SubstrateReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)Source
2-Chloro-1,4-naphthoquinoneMethylphenylamineMethanol257273
2-Chloro-1,4-naphthoquinoneMethylphenylamine/CeCl₃Ethanol783351

Redox Reactions

The quinone moiety undergoes reversible electron transfer:

  • Electrochemical reduction : Two one-electron waves (radical anion at E₁ = −0.45 V, dianion at E₂ = −0.85 vs. Ag/AgCl) .

  • Oxidative coupling : t-BuOK-mediated amination with amines forms 2-amino derivatives via radical intermediates .

Cycloaddition Reactions

  • Diels-Alder reactivity : The electron-deficient quinone acts as a dienophile, reacting with conjugated dienes (e.g., 1,3-butadiene) to form tetracyclic adducts. Regioselectivity is influenced by the methylphenylamino group’s steric effects.

Thia-Michael Additions

  • Sulfur nucleophiles : N-Acetyl-L-cysteine undergoes 1,4-addition to the quinone, forming thioether derivatives. Reactivity is modulated by substituent effects (e.g., hydroxyl groups retard addition) .

Functionalization at C-3

  • Halogenation : Bromination or chlorination at C-3 occurs under mild conditions (e.g., Br₂ in CH₂Cl₂), enabling further derivatization .

  • Arylation : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C-3 .

Mechanistic Insights :

  • Nucleophilic amination proceeds via a Michael addition-elimination pathway, facilitated by Ce³⁺ Lewis acid activation .

  • Redox cycling generates semiquinone radicals, implicated in pro-oxidant biological activity .

This compound’s versatility in nucleophilic, redox, and cycloaddition reactions underpins its utility in synthesizing bioactive derivatives and materials. Comparative studies highlight the methylphenylamino group’s role in directing reactivity and stabilizing intermediates .

Scientific Research Applications

Biological Properties

The biological activities of 1,4-naphthoquinones, including 2-(methylphenylamino)-, are extensive and include:

  • Antimicrobial Activity : Naphthoquinones exhibit significant antimicrobial effects against various pathogens. Recent studies have shown that derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections caused by resistant strains .
  • Antitumor Activity : These compounds have been found to induce apoptosis in cancer cells by targeting multiple molecular pathways. They can inhibit key signaling pathways such as NF-κB and STAT3, which are often dysregulated in cancers . For instance, 2-(methylphenylamino)- derivatives have demonstrated cytotoxic effects against several cancer cell lines.
  • Neuroprotective Effects : Research indicates that certain naphthoquinone derivatives can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
  • Cardioprotective Properties : Some studies suggest that these compounds can protect heart tissues from ischemic damage and oxidative stress, potentially offering therapeutic benefits in cardiovascular diseases .

Synthesis and Derivatives

The synthesis of 1,4-naphthalenedione derivatives typically involves electrophilic substitution reactions on the naphthalene ring or modifications at the carbonyl positions. The introduction of various substituents can enhance the biological activity of these compounds. For example:

  • Michael Addition Reactions : The use of amino acids in the synthesis process has yielded derivatives with improved yields and biological profiles .
  • Complex Formation : Naphthoquinone derivatives can form complexes with metal ions (e.g., Ni(II) and Co(II)), which have shown enhanced antibacterial properties against clinically relevant strains like E. coli and S. aureus .

Case Studies

Several case studies illustrate the applications of 1,4-naphthalenedione derivatives:

  • Anticancer Research : A study investigated the effects of a series of naphthoquinone derivatives on colon adenocarcinoma and breast ductal carcinoma cell lines. Results indicated that certain compounds exhibited moderate to excellent cytotoxicity, suggesting their potential as lead compounds for drug development against these cancers .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing new naphthoquinones with antimicrobial properties against Plasmodium falciparum and Mycobacterium tuberculosis. The study highlighted the effectiveness of these compounds in inhibiting biofilm formation and bacterial growth .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of naphthoquinone derivatives revealed their ability to reduce oxidative stress markers in neuronal cells, indicating potential applications in treating neurodegenerative conditions such as Alzheimer's disease .

Data Table: Biological Activities of 1,4-Naphthalenedione Derivatives

Activity TypeCompound ExampleTarget Pathway/MechanismReference
Antimicrobial2-(methylphenylamino)-naphthoquinoneInhibition of bacterial growth
AntitumorPPE8 (3-chloro derivative)Induction of apoptosis
NeuroprotectiveHydroxynaphthoquinone derivativesReduction of oxidative stress
CardioprotectivePolyhydroxynaphthoquinonesFree radical scavenging

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-(methylphenylamino)- involves its interaction with cellular components, leading to various biological effects. It can act as an oxidizing agent, affecting redox balance within cells. This compound has been shown to modulate immune cell activity, particularly by promoting the expansion of CD8+ T cells and inhibiting the development of Th1 and Th17 cells, which are involved in autoimmune responses .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Nitrophenylamino derivatives () exhibit enhanced bioactivity due to nitro groups facilitating redox cycling, whereas methylphenylamino groups may improve membrane permeability via lipophilic interactions.
  • Heterocyclic Amines : Morpholinyl and piperidinyl substituents () introduce basicity and hydrogen-bonding capacity, enhancing interactions with biological targets.
  • Natural vs. Synthetic Derivatives : Deoxylapachol () and epoxy-prenyl derivatives () are naturally occurring, often showing lower cytotoxicity compared to synthetic analogs .

Physicochemical Properties

Key parameters influencing bioavailability and reactivity:

Compound LogP PSA (Ų) Redox Potential (mV) Reference
2-Benzylamino derivative 3.2 37.4 -450 (first redox)
2-(Dibutylamino) derivative () 6.16 37.4 N/A
2-Nitrophenylamino derivative 2.8 85.7 N/A

Insights :

    Biological Activity

    1,4-Naphthalenedione, 2-(methylphenylamino)-, also known as a derivative of naphthoquinone, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique substitution pattern that imparts distinct chemical properties, influencing its biological interactions and therapeutic potential.

    Overview of Biological Properties

    1,4-Naphthalenedione derivatives are recognized for their antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of this specific compound has been explored in various studies, revealing its potential as a therapeutic agent in treating several diseases.

    Key Biological Activities

    • Antimicrobial Activity : Studies have shown that 1,4-naphthalenedione derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, novel substituted naphthoquinones demonstrated promising activity against Plasmodium falciparum, Mycobacterium tuberculosis, and Pseudomonas aeruginosa .
    • Anticancer Properties : Research indicates that these compounds can inhibit the proliferation of cancer cells. For example, synthetic derivatives were tested against colon adenocarcinoma and breast ductal carcinoma cell lines, showing moderate to excellent antiproliferative activity .
    • Anti-inflammatory Effects : The compound has also been evaluated for its ability to modulate immune responses. It was found to inhibit pro-inflammatory cytokine production in THP-1 cells, suggesting a role in managing inflammatory conditions .

    The mechanism through which 1,4-naphthalenedione, 2-(methylphenylamino)- exerts its biological effects primarily involves its capacity to act as an oxidizing agent. This leads to alterations in cellular redox states and influences various signaling pathways:

    • Redox Modulation : The compound can generate reactive oxygen species (ROS), which play a crucial role in cell signaling and apoptosis.
    • Immune Modulation : It promotes the expansion of CD8+ T cells while inhibiting Th1 and Th17 cell development, impacting autoimmune response dynamics .

    Comparative Analysis with Similar Compounds

    To understand the unique biological profile of 1,4-naphthalenedione, it is essential to compare it with other naphthoquinone derivatives:

    Compound NameStructureBiological Activity
    JugloneJugloneAntimicrobial; anticancer
    LawsoneLawsoneAntifungal; antibacterial
    PlumbaginPlumbaginAnticancer; anti-inflammatory

    These comparisons highlight the distinct reactivity and therapeutic applications associated with each compound, particularly the unique substitution pattern found in 1,4-naphthalenedione.

    Case Studies and Research Findings

    Several studies have documented the efficacy of 1,4-naphthalenedione derivatives:

    • Anticancer Efficacy : A study published in Chemical & Pharmaceutical Bulletin demonstrated that specific naphthoquinone derivatives exhibited superior anticancer activity compared to established drugs . The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics.
    • Antimicrobial Studies : In another investigation, a series of substituted naphthoquinones were synthesized and tested for their ability to inhibit biofilm formation by bacteria such as E. coli and Klebsiella pneumoniae. Results indicated that some derivatives reduced biofilm formation by over 60%, outperforming standard antibiotics like ciprofloxacin .
    • Inflammation Inhibition : Research focused on the anti-inflammatory properties revealed that certain derivatives effectively blocked IL-1β production in macrophages at low concentrations (IC50 = 0.01 µM), suggesting potential applications in treating inflammatory diseases .

    Q & A

    Q. What spectroscopic and computational methods are recommended for characterizing the electronic structure and intermolecular interactions of 1,4-Naphthalenedione derivatives?

    • Methodological Answer : A combination of X-ray diffraction (XRD), cyclic voltammetry (CV), and density functional theory (DFT) calculations is critical. XRD identifies intramolecular and intermolecular hydrogen bonds, including non-classical interactions (e.g., two intramolecular and two intermolecular H-bonds observed in 2-amino-naphthoquinone derivatives) . CV and differential pulse voltammetry (DPV) reveal redox behavior (e.g., two monoelectronic redox pairs) to assess electron transfer mechanisms . DFT at the B3PW91/6-31+G(d) level predicts electronic properties and validates experimental findings .

    Table 1 : Key Techniques for Structural and Electronic Analysis

    MethodPurposeExample Findings
    XRDResolve H-bond networks and crystal packingNon-classical H-bonds observed
    CV/DPVMap redox activityTwo monoelectronic redox pairs
    DFT (B3PW91)Predict electronic structureValidation of experimental data

    Q. How can researchers optimize the synthesis of 2-(methylphenylamino)-1,4-naphthalenedione to improve yield and purity?

    • Methodological Answer : Apply statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs screen variables like temperature, solvent polarity, and reaction time. In chemical process optimization, DoE reduces the number of experiments while capturing interactions between variables . Post-synthesis, use column chromatography with polar/non-polar solvent gradients to isolate the compound, followed by HPLC to confirm purity.

    Advanced Research Questions

    Q. How do intramolecular hydrogen bonds influence the reactivity and stability of 1,4-Naphthalenedione derivatives in redox reactions?

    • Methodological Answer : Intramolecular H-bonds stabilize the enaminone structure, altering redox potentials and reaction pathways. For example, in 2-amino-naphthoquinones, H-bonds reduce electron density at the quinone moiety, shifting reduction potentials observed via CV . To probe this, compare CV data of derivatives with/without H-bond donors. Computational modeling (DFT) quantifies bond energies and charge distribution changes, linking structural features to reactivity .

    Q. What strategies resolve contradictions between theoretical predictions (e.g., DFT) and experimental data (e.g., spectroscopic results) for this compound?

    • Methodological Answer : Implement an iterative feedback loop:
    • Step 1 : Refine computational parameters (e.g., solvent effects, basis sets) to match experimental conditions .
    • Step 2 : Validate with hybrid methods like molecular dynamics (MD) simulations for dynamic interactions.
    • Step 3 : Reconcile discrepancies using sensitivity analysis (e.g., varying substituent groups in DFT to match observed XRD bond lengths) .

    Q. How can reaction path search methods (e.g., quantum chemical calculations) accelerate the discovery of novel derivatives with targeted properties?

    • Methodological Answer : Quantum mechanical calculations (e.g., QM/MM) predict reaction pathways and intermediates. For example, reaction path searches identify low-energy transition states for sulfonation or amination reactions . Pair this with high-throughput screening to prioritize synthetic targets.

    Table 2 : Computational Workflow for Reaction Design

    StepTool/TechniqueOutcome
    Pathway predictionQuantum chemical calculationsIdentify feasible reaction routes
    Data extractionMachine learning (ML) algorithmsRank derivatives by stability
    Experimental validationCV/XRDConfirm predicted properties

    Q. What advanced spectroscopic techniques are critical for analyzing degradation products or byproducts of this compound under oxidative conditions?

    • Methodological Answer : Use LC-MS (liquid chromatography-mass spectrometry) to identify degradation fragments and HRMS (high-resolution MS) for exact mass determination. Couple with FTIR to detect functional group changes (e.g., quinone → hydroquinone conversion). For mechanistic insights, employ in situ Raman spectroscopy to monitor real-time structural changes during oxidation .

    Methodological Considerations for Data Contradictions

    Q. How should researchers address variability in electrochemical data (e.g., CV peak shifts) across studies?

    • Methodological Answer : Standardize experimental conditions (e.g., reference electrodes, solvent purity) and validate with control compounds. Use multi-technique corroboration (e.g., DPV to confirm CV results) . For cross-study comparisons, meta-analyses of published data with normalization to internal standards (e.g., ferrocene/ferrocenium) reduce variability .

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    Reactant of Route 1
    1,4-Naphthalenedione, 2-(methylphenylamino)-
    Reactant of Route 2
    1,4-Naphthalenedione, 2-(methylphenylamino)-

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